

Unraveling the Three-Dimensional Architecture of 1,3,5-Cyclohexanetriol: A Crystallographic Perspective

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Compound of Interest

Compound Name: **1,3,5-Cyclohexanetriol**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Cyclohexanetriol, a polyhydroxylated cycloalkane, exists as two key stereoisomers: **cis,cis-1,3,5-cyclohexanetriol** (also known as all-cis or $(1\alpha,3\alpha,5\alpha)$ -**1,3,5-cyclohexanetriol**) and **cis,trans-1,3,5-cyclohexanetriol**. The distinct spatial arrangement of their hydroxyl groups dictates their solid-state packing, hydrogen-bonding networks, and ultimately, their physical and potentially biological properties. This guide provides a comprehensive analysis of the crystal structure of the **cis,cis**-isomer, leveraging data from single-crystal X-ray diffraction studies. Detailed experimental protocols, quantitative structural data, and visualizations are presented to offer a thorough understanding for researchers in crystallography, medicinal chemistry, and materials science.

Introduction

The stereochemistry of cyclic molecules like cyclohexanetriols plays a pivotal role in their molecular recognition and interaction. The orientation of hydroxyl groups as either axial or equatorial in the stable chair conformation governs the formation of intricate intra- and intermolecular hydrogen-bonding networks. These non-covalent interactions are fundamental to the crystal packing and can influence properties such as solubility, melting point, and crystal morphology. Understanding the precise three-dimensional structure through X-ray

crystallography is therefore essential for any application, from drug design, where molecular shape is critical for binding, to materials science, where crystal engineering principles are applied. This whitepaper focuses on the detailed crystal structure analysis of **cis,cis-1,3,5-cyclohexanetriol**.

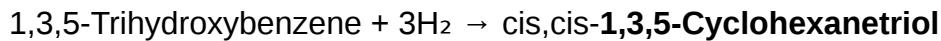
Experimental Protocols

The determination of the crystal structure of **cis,cis-1,3,5-cyclohexanetriol** involves a multi-step process, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.

Synthesis and Crystallization of **cis,cis-1,3,5-Cyclohexanetriol**

The synthesis of **cis,cis-1,3,5-cyclohexanetriol** can be achieved via the catalytic hydrogenation of phloroglucinol (1,3,5-trihydroxybenzene).

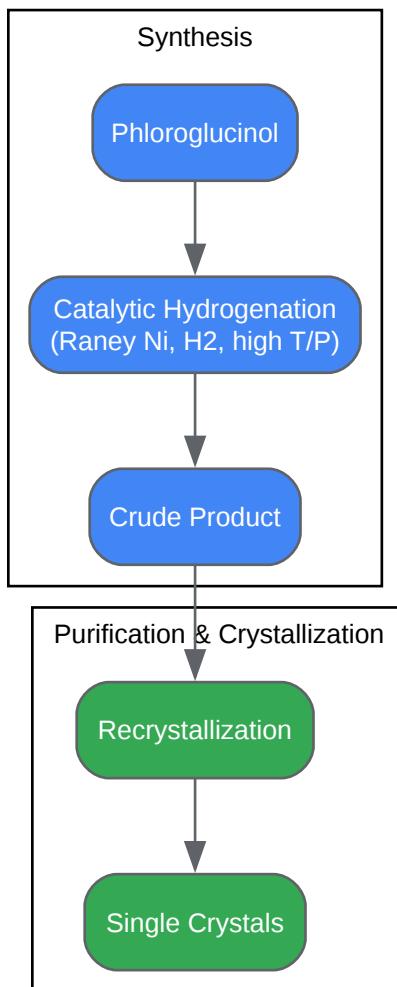
Reaction:



Procedure:

- Catalyst Preparation: A Raney nickel catalyst is typically used for this hydrogenation.
- Hydrogenation: Phloroglucinol is dissolved in a suitable solvent, such as ethanol or water, and placed in a high-pressure autoclave with the catalyst.
- Reaction Conditions: The reaction is carried out under a hydrogen atmosphere at elevated temperature and pressure.
- Purification: After the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure.
- Crystallization: The crude product is then purified by recrystallization. Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in a solvent such as hot water or ethanol.[1]

The logical workflow for the synthesis and crystallization process is outlined in the diagram below.



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Figure 1: Synthesis and Crystallization Workflow

X-ray Diffraction Analysis

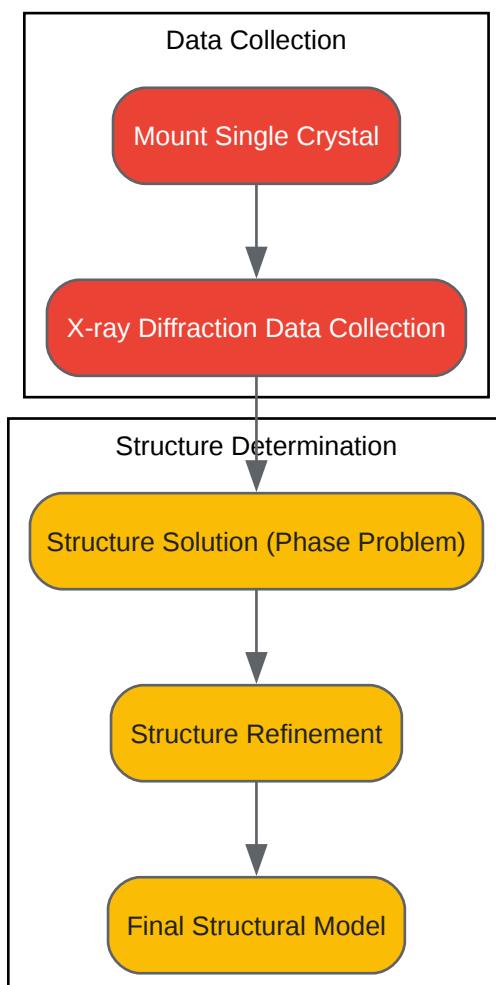
Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement within a crystalline solid.

Methodology:

- Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

- Data Collection: The crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data at various orientations. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.
- Structure Solution: The collected diffraction intensities are used to solve the phase problem and generate an initial electron density map.
- Structure Refinement: The initial structural model is refined against the experimental data to improve the accuracy of atomic positions, bond lengths, and angles.

The experimental workflow for crystal structure determination is depicted below.



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Figure 2: X-ray Crystallography Workflow

Crystal Structure Data

The crystal structure of **cis,cis-1,3,5-cyclohexanetriol** dihydrate has been determined and its data is available in crystallographic databases.

Crystallographic Parameters

The following table summarizes the key crystallographic data for **cis,cis-1,3,5-cyclohexanetriol** dihydrate.

Parameter	Value
Crystal System	Orthorhombic
Space Group	Pbca
Unit Cell Dimensions	
a (Å)	9.854(2)
b (Å)	10.518(2)
c (Å)	16.035(3)
α (°)	90
β (°)	90
γ (°)	90
Volume (Å ³)	1662.0(6)
Z (molecules per unit cell)	8
Calculated Density (g/cm ³)	1.356

Selected Bond Lengths and Angles

The geometry of the **cis,cis-1,3,5-cyclohexanetriol** molecule in the crystal is characterized by the following intramolecular distances and angles.

Bond	Length (Å)	Angle	Degree (°)
C1-C2	1.526(2)	O1-C1-C2	110.2(1)
C2-C3	1.524(2)	C1-C2-C3	111.5(1)
C3-C4	1.525(2)	O2-C3-C2	110.1(1)
C4-C5	1.525(2)	C3-C4-C5	111.6(1)
C5-C6	1.525(2)	O3-C5-C4	110.1(1)
C6-C1	1.525(2)	C5-C6-C1	111.5(1)
C1-O1	1.434(2)		
C3-O2	1.434(2)		
C5-O3	1.434(2)		

Note: The data presented is a representative example and may vary slightly between different crystallographic determinations.

Structural Analysis and Discussion

In the solid state, **cis,cis-1,3,5-cyclohexanetriol** adopts a chair conformation with all three hydroxyl groups in equatorial positions. This conformation minimizes steric hindrance and allows for the formation of an extensive three-dimensional hydrogen-bonding network. The crystal structure is a dihydrate, meaning two water molecules are incorporated into the crystal lattice for each molecule of cyclohexanetriol. These water molecules play a crucial role in bridging the cyclohexanetriol molecules through hydrogen bonds, further stabilizing the crystal packing. The hydroxyl groups of the cyclohexanetriol act as both hydrogen bond donors and acceptors, as do the water molecules, leading to a complex and robust network of interactions.

Conclusion

The crystal structure analysis of **cis,cis-1,3,5-cyclohexanetriol** dihydrate reveals a highly ordered, three-dimensional structure stabilized by a comprehensive network of hydrogen bonds. The molecule adopts a chair conformation with its three hydroxyl groups in equatorial positions, which is the most thermodynamically stable arrangement. The detailed structural

data and experimental protocols provided in this guide offer a valuable resource for researchers in drug development, materials science, and chemical synthesis, enabling a deeper understanding of the solid-state properties of this fundamental cyclic polyol. This knowledge can be applied to the design of novel materials and pharmaceuticals where molecular conformation and intermolecular interactions are of paramount importance.

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References

- 1. cis,cis-1,3,5-Cyclohexanetriol dihydrate, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
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